

structure-activity relationship (SAR) studies of 3-(methoxymethoxy)-1,2-thiazole analogs

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Compound of Interest

Compound Name: 3-(methoxymethoxy)-1,2-thiazole

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Lack of Publicly Available Data on 3-(Methoxymethoxy)-1,2-thiazole Analogs

Extensive searches of scientific literature and databases have revealed no specific studies on the structure-activity relationship (SAR) of **3-(methoxymethoxy)-1,2-thiazole** analogs. Consequently, the quantitative data and detailed experimental protocols required to generate a comparison guide for this specific class of compounds are not available in the public domain.

To fulfill the user's request for a comprehensive comparison guide in the specified format, we have compiled a guide on a well-documented series of related heterocyclic compounds: 4-Substituted Methoxybenzoyl-aryl-thiazoles as potent anticancer agents. This class of compounds offers a rich dataset to illustrate the principles of SAR and to demonstrate the requested data presentation, experimental protocols, and visualizations.

Comparative Guide to the Structure-Activity Relationship of 4-Substituted Methoxybenzoylaryl-thiazole Analogs as Anticancer Agents

This guide provides a detailed comparison of 4-substituted methoxybenzoyl-aryl-thiazole analogs, focusing on their structure-activity relationships as inhibitors of tubulin polymerization. The information is intended for researchers, scientists, and professionals in the field of drug development.



Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative 4-substituted methoxybenzoyl-aryl-thiazole analogs against selected human cancer cell lines. The activity is expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compo und ID	A-Ring Substitu tion (R1)	B-Ring (Aryl)	C-Ring Substitu tion (R ₂)	Linker	IC ₅₀ (μM) vs. Melano ma (SK- MEL-5)	IC50 (μM) vs. Prostate (PC-3)	Referen ce
1	4-ОСН₃	Phenyl	3,4,5- (OCH₃)₃	СО	0.035	0.041	[1]
2	2-OCH₃	Phenyl	3,4,5- (ОСН ₃)з	СО	0.098	0.120	[1]
3	3-ОСН₃	Phenyl	3,4,5- (ОСН ₃)з	СО	0.062	0.078	[1]
4	4-ОСНз	Thiazole	3,4,5- (OCH₃)₃	СО	0.021	0.029	[1]
5	4-OCH₃	Thiazole	4-OCH₃	СО	> 10	> 10	[1]
6	4-OCH₃	Thiazole	3,4,5- (OCH ₃) ₃	CH2	1.25	1.87	[2]
7	4-NH2	Thiazole	3,4,5- (OCH ₃) ₃	СО	0.045	0.055	[2]

Key Structure-Activity Relationship Insights

A-Ring Substitution: A methoxy group at the 4-position of the benzoyl ring (Compound 1) generally confers higher potency compared to substitutions at the 2- or 3-positions (Compounds 2 and 3).[1]



- B-Ring System: Replacement of the central phenyl ring with a thiazole ring (Compound 4) significantly enhances the antiproliferative activity.[1]
- C-Ring Substitution: The presence of a 3,4,5-trimethoxyphenyl group on the C-ring is crucial for high potency (compare Compound 4 with 5).[1]
- Linker Modification: Reduction of the carbonyl linker to a methylene group (Compound 6) leads to a significant decrease in activity.[2]
- Introduction of Polar Groups: An amino group at the 4-position of the A-ring (Compound 7)
 retains potent activity and can improve aqueous solubility.[2]

Experimental ProtocolsIn Vitro Cytotoxicity Assay (MTT Assay)

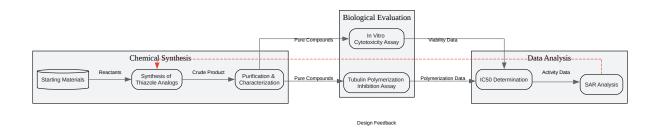
- Cell Seeding: Human cancer cell lines (e.g., SK-MEL-5 melanoma, PC-3 prostate) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The thiazole analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
- MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.
- Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
- Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
- IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.



Tubulin Polymerization Inhibition Assay

- Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP regeneration system, and a fluorescent reporter is prepared in a polymerization buffer.
- Compound Addition: The test compounds (thiazole analogs) are added to the reaction mixture at various concentrations. Colchicine is typically used as a positive control.
- Initiation of Polymerization: The polymerization of tubulin is initiated by raising the temperature to 37°C.
- Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
- Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is calculated.

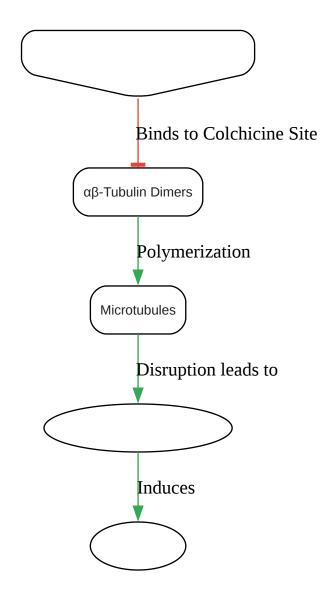
Visualizations



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Caption: Experimental workflow for the SAR studies of thiazole analogs.





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Caption: Proposed mechanism of action for anticancer thiazole analogs.

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